molecular formula C8H17NO B2818350 (5,5-Dimethylpiperidin-3-yl)methanol CAS No. 1782479-32-6

(5,5-Dimethylpiperidin-3-yl)methanol

Cat. No.: B2818350
CAS No.: 1782479-32-6
M. Wt: 143.23
InChI Key: SOYCTOBKYIESAT-UHFFFAOYSA-N
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Description

(5,5-Dimethylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form amines or other reduced derivatives using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, reduced derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(5,5-Dimethylpiperidin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,5-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Biological Activity

(5,5-Dimethylpiperidin-3-yl)methanol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a hydroxyl group and a dimethylpiperidine moiety, suggests various mechanisms of action that may interact with biological targets, making it a candidate for further investigation in drug development.

The synthesis of this compound typically involves the reduction of piperidine derivatives, particularly through methods such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The presence of the hydroxyl group is crucial for its biological activity, as it can modulate interactions with target proteins and influence pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The hydroxyl group enhances binding affinity to certain molecular targets, which may lead to modulation of their activity. For example, studies have shown that similar piperidine derivatives can inhibit key pathways involved in cancer cell proliferation .

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, piperidine derivatives have been identified as effective inhibitors of tubulin polymerization, targeting the colchicine binding site and demonstrating antiproliferative effects across multiple cancer cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) . The IC50 values for these compounds typically range from 5.4 µM to 8.5 µM, showcasing their potential as therapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that modifications to its lipophilicity can significantly enhance its bioavailability. A study highlighted that reducing the lipophilicity of related compounds improved their pharmacokinetic properties and sustained exposure levels in vivo . This insight is critical for optimizing the compound for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
(1,3-Dimethylpiperidin-3-yl)methanol Similar piperidine structureModerate anticancer activity
3,5-Dimethylpiperidine Lacks hydroxyl groupLower binding affinity
CCT369260 Contains 3-hydroxy groupHigh potency in BCL6 degradation

This table illustrates how variations in structure can affect biological activity and binding affinities.

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating various piperidine derivatives for their anticancer effects, compounds similar to this compound were found to induce cell cycle arrest in cancer cells and showed promise as potential therapeutic agents against drug-resistant tumors .
  • Binding Affinity Studies : A comparative analysis demonstrated that the presence of a hydroxyl group significantly enhances binding affinity to target proteins involved in cancer progression. This was evidenced by crystal structure analyses revealing interactions between the hydroxyl group and water molecules on protein surfaces .

Properties

IUPAC Name

(5,5-dimethylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCTOBKYIESAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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